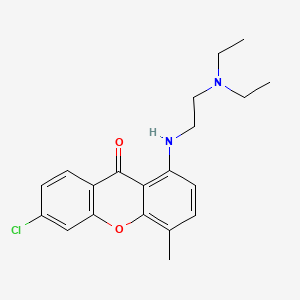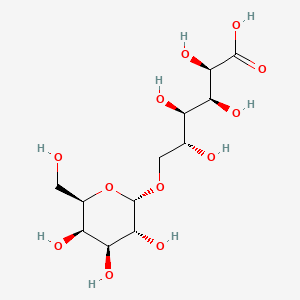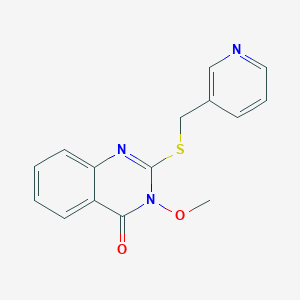
3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Analgesic Activity
3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives have demonstrated significant analgesic activities. These compounds, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, were synthesized and evaluated for their in vitro analgesic activity using acetic acid-induced writhing in mice. They exhibited significant analgesic effects, outperforming standard analgesic drugs in some cases (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
Some derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone have been found to possess hypolipidemic activities. Compounds with specific substitutions on the quinazolinone ring system showed promising results in lowering triglyceride and total cholesterol levels (Y. Kurogi et al., 1996).
Antioxidant Properties
2-Substituted quinazolin-4(3H)-ones, a category to which 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone belongs, have been synthesized and evaluated for their antioxidant properties. The presence of hydroxyl groups in addition to the methoxy substituent enhances the antioxidant activity of these compounds (Janez Mravljak et al., 2021).
Pharmacological Characterization
Cytotoxicity in Cancer Research
Certain 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives, like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), have been investigated for their cytotoxicity against various cancer cell lines, showing significant effects particularly against human monocytic leukemia cells (M. Hour et al., 2007).
Anticonvulsant Activity
These compounds have also been evaluated for their anticonvulsant activity. Some derivatives demonstrated promising activity against seizures induced by specific agents in mice, combined with relatively low neurotoxicity (J. F. Wolfe et al., 1990).
Anti-inflammatory and Antimicrobial Activity
Certain derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone exhibited significant anti-inflammatory and antimicrobial activities. Some compounds were particularly effective against both Gram-positive and Gram-negative bacteria (S. Laddha et al., 2006).
properties
Product Name |
3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-methoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-20-18-14(19)12-6-2-3-7-13(12)17-15(18)21-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3 |
InChI Key |
ZNSQCCUWJYPCOB-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2N=C1SCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



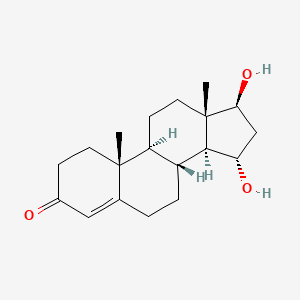
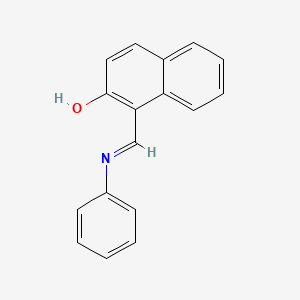
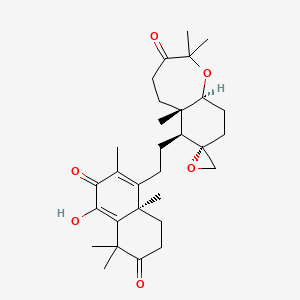
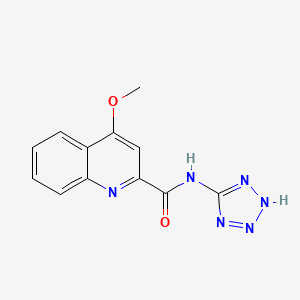
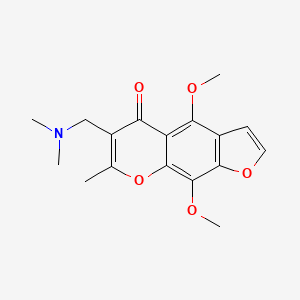
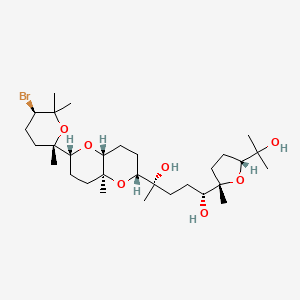
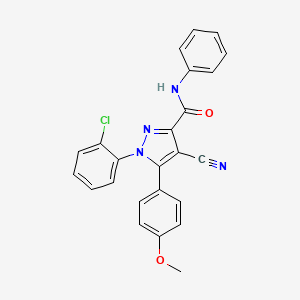
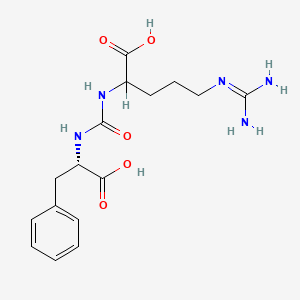
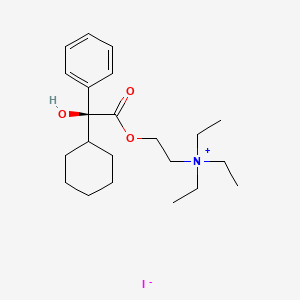
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
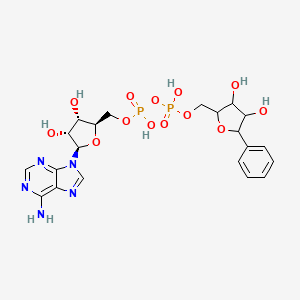
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
